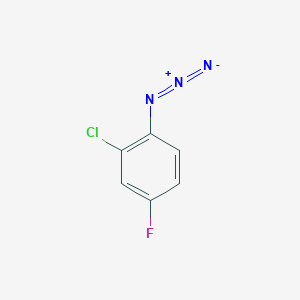

1-Azido-2-chloro-4-fluorobenzene

Description

Significance of Aryl Azide (B81097) Motifs in Synthetic Transformations

The aryl azide motif is a cornerstone in modern synthetic chemistry due to its diverse reactivity. The azide group is a high-energy functional group that can undergo a variety of transformations, making it a versatile handle for molecular construction. Aryl azides are particularly prominent in the realm of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most notable of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. This reaction is exceptionally reliable and has found widespread use in drug discovery, materials science, and bioconjugation. smolecule.com

Furthermore, aryl azides are crucial precursors for the in-situ generation of highly reactive aryl nitrenes upon thermal or photochemical activation. rsc.orgresearchgate.net These nitrene intermediates can undergo a variety of reactions, including C-H insertion, addition to double bonds to form aziridines, and ring-expansion reactions. Photoaffinity labeling, a powerful technique to identify and study biological interactions, heavily relies on the photolytic generation of nitrenes from aryl azides to form covalent bonds with target biomolecules. rsc.orgresearchgate.net The Staudinger ligation, another key bioorthogonal reaction, utilizes aryl azides to form stable amide bonds with phosphines, providing a robust method for labeling and modifying biomolecules. rsc.org The azide moiety is also instrumental in the synthesis of unnatural amino acid motifs, which are vital tools in chemical biology and medicinal chemistry for creating novel peptides and probing protein function. researchgate.net

Role of Halogenation in Modulating Aryl Azide Reactivity

The introduction of halogen atoms onto the aromatic ring of an aryl azide plays a critical role in modulating its chemical reactivity. Halogens, being electronegative, exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the benzene (B151609) ring towards electrophilic substitution. byjus.com However, they also possess a lone pair of electrons that can be donated to the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. byjus.com

This electronic perturbation significantly influences the reactivity of the azide group. For instance, electron-withdrawing halogens can enhance the electrophilic character of the aryl azide, which can be beneficial in certain reactions. rsc.org In the context of bioorthogonal chemistry, the presence of fluorine atoms has been shown to be particularly advantageous. Due to fluorine's high electronegativity and small steric footprint, multifluorinated aryl azides can participate in faster strain-promoted azide-alkyne cycloaddition (SPAAC) and Staudinger reactions, leading to improved probes for biological systems. nih.gov

Moreover, the carbon-halogen bond itself can serve as a reactive site. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of strong electron-withdrawing groups (like nitro groups, or in this context, the azide group in conjunction with other halogens) at the ortho and para positions can facilitate nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This dual reactivity—stemming from both the azide and the halogen—makes halogenated aryl azides versatile intermediates for creating highly functionalized molecules.

Contextualization of 1-Azido-2-chloro-4-fluorobenzene within Contemporary Organic Synthesis

This compound is a specific halogenated aryl azide that embodies the synthetic potential discussed previously. Its structure, featuring an azide group, a chlorine atom at the ortho position, and a fluorine atom at the para position, positions it as a valuable reagent in modern organic synthesis.

The compound's properties are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFN₃ | guidechem.comuni.lu |

| Molecular Weight | 171.56 g/mol | guidechem.com |

| CAS Number | 1692111-27-5 | guidechem.com |

| InChIKey | VMRHOCDNMVXBPW-UHFFFAOYSA-N | guidechem.comuni.lu |

| Canonical SMILES | C1=CC(=C(C=C1F)N=[N+]=[N-])Cl | uni.lu |

The strategic placement of the substituents on the benzene ring dictates its reactivity. The fluorine atom at the para-position and the chlorine atom at the ortho-position both contribute to the electron-deficient nature of the aromatic ring, which can enhance the rate and efficiency of reactions such as azide-alkyne cycloadditions. The presence of two different halogens also offers the potential for selective, stepwise functionalization through reactions like cross-coupling, allowing for the synthesis of complex, multifunctional aromatic compounds.

This compound serves as a key intermediate for synthesizing a variety of more complex molecules, including pharmaceuticals and agrochemicals. The azide group allows for the introduction of nitrogen-containing heterocycles or amine functionalities through cycloaddition or reduction, respectively, while the halogen atoms can be replaced or used to direct further substitutions on the aromatic ring. Therefore, this compound is a prime example of a rationally designed building block for contemporary organic synthesis, enabling the efficient construction of novel and valuable chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKCMCWZWIONIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of 1-azido-2-chloro-4-fluorobenzene. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of substituents on the benzene (B151609) ring can be unequivocally determined. While specific spectral data for this compound is not extensively published, the expected spectral features can be predicted based on established principles of NMR spectroscopy and the known electronic effects of the substituents.

In the ¹H NMR spectrum, three distinct signals would be anticipated for the three aromatic protons of this compound. The electron-withdrawing nature of the azido (B1232118), chloro, and fluoro groups would shift these protons downfield. The proton at the C5 position, being situated between the fluorine and the azido group, would likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the proton at C6. The proton at C3, adjacent to both chlorine and fluorine, would also exhibit complex splitting. The proton at C6 would similarly show splitting from coupling to the proton at C5.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~7.2 - 7.4 | dd (doublet of doublets) | J(H-F), J(H-H) |

| H-5 | ~7.0 - 7.2 | ddd (doublet of doublet of doublets) | J(H-F), J(H-H) |

| H-6 | ~7.3 - 7.5 | dd (doublet of doublets) | J(H-H), J(H-F) |

Note: The predicted values in the table are estimates and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Six distinct signals are expected, one for each carbon atom in the benzene ring. The carbon atoms directly attached to the electronegative substituents (C1-N₃, C2-Cl, C4-F) will be significantly influenced. The C-F coupling is a particularly powerful diagnostic tool, as the signal for C4 will appear as a large doublet, and smaller couplings will be observed for the carbons at the C3 and C5 positions (²J_CF) and the C2 position (³J_CF).

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-N₃) | ~138 - 142 | d (doublet) |

| C-2 (C-Cl) | ~120 - 125 | d (doublet) |

| C-3 | ~118 - 122 | d (doublet) |

| C-4 (C-F) | ~158 - 162 | d (doublet) |

| C-5 | ~115 - 119 | d (doublet) |

| C-6 | ~130 - 134 | s (singlet) or small d |

Note: The predicted values in the table are estimates and can vary based on the solvent and experimental conditions.

¹⁹F NMR is highly specific for analyzing fluorinated compounds. For this compound, the spectrum would show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the adjacent aromatic protons at C3 and C5, providing further confirmation of the substitution pattern.

Infrared (IR) Spectroscopy for Azido Group Detection and Vibrational Analysis

Infrared (IR) spectroscopy is exceptionally effective for identifying the presence of the azido functional group (-N₃). The azide (B81097) group has a very strong and characteristic asymmetric stretching vibration (ν_as) that appears in a relatively clear region of the spectrum. This absorption is a key diagnostic feature for confirming the successful synthesis of an aryl azide.

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Azide Asymmetric Stretch (ν_as) | 2100 - 2130 | Strong, Sharp |

| Azide Symmetric Stretch (ν_s) | ~1240 | Weak to Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

This distinct and intense absorption band for the asymmetric stretch is often used to monitor the progress of reactions involving the introduction or transformation of the azido group.

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation patterns. In the context of mechanistic studies, MS is invaluable for monitoring reaction progress and identifying intermediates or byproducts.

The most characteristic fragmentation pathway for aryl azides upon ionization is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This leads to the formation of a highly reactive nitrene radical cation.

Expected Fragmentation Pattern for C₆H₃ClFN₃ (MW ≈ 171.5 g/mol ):

[M]⁺: The molecular ion peak would be observed at m/z ≈ 171/173, showing the characteristic isotopic pattern for a compound containing one chlorine atom.

[M - N₂]⁺: A prominent peak at m/z ≈ 143/145, resulting from the loss of dinitrogen, corresponding to the formation of the 2-chloro-4-fluorophenylnitrene radical cation.

Further Fragmentation: Subsequent loss of chlorine (Cl) or hydrogen cyanide (HCN) from the nitrene fragment can lead to other smaller fragment ions.

This predictable loss of N₂ allows for selective reaction monitoring in complex mixtures, confirming the presence of azide-containing species.

Time-Resolved Spectroscopic Techniques in Photochemical Studies

The photochemistry of aryl azides is dominated by the formation of highly reactive and short-lived nitrene intermediates upon irradiation. Time-resolved spectroscopic techniques are essential for directly observing these transient species and elucidating the mechanistic pathways of their subsequent reactions. nih.gov

Upon absorption of UV light, this compound is expected to rapidly extrude N₂ to form the corresponding singlet nitrene. Ultrafast techniques, such as femtosecond transient absorption spectroscopy, can monitor this process in real-time. Studies on similar aryl azides have shown that the decay of the azide's excited state and the concomitant growth of the singlet nitrene's absorption occur on a picosecond or even sub-picosecond timescale. acs.org

Once formed, the singlet nitrene can undergo several rapid transformations:

Intersystem Crossing (ISC): The singlet nitrene can cross over to the more stable triplet ground state.

Ring Expansion: The nitrene can attack the aromatic ring to form a seven-membered ring intermediate known as a dehydroazepine. acs.org

Intermolecular Reactions: The nitrene can react with solvents or other trapping agents present in the solution.

Time-resolved infrared (TRIR) spectroscopy is particularly powerful for these studies as it provides structural information on the intermediates. nih.govacs.org For example, the formation and decay of the dehydroazepine intermediate can be followed by observing its unique vibrational bands, which are distinct from both the parent azide and the nitrene. acs.org These time-resolved methods provide a detailed picture of the reaction dynamics, revealing the lifetimes and reaction pathways of transient intermediates that are invisible to conventional spectroscopic methods. acs.org

Laser Flash Photolysis (LFP) for Nitrene Kinetics

Laser flash photolysis (LFP) is a powerful technique used to study the kinetics of short-lived transient species. nasa.gov Upon photolysis, aryl azides like this compound are known to extrude molecular nitrogen to form the corresponding singlet aryl nitrene. This highly reactive intermediate can then undergo various reactions, including intersystem crossing (ISC) to the more stable triplet ground state or rearrangement to form other products. acs.org

The observed rate constant (k_obs) for the decay of the singlet nitrene is a composite of the rate constants for rearrangement (k_R) and intersystem crossing (k_ISC). By measuring k_obs at different temperatures, these individual rate constants can be determined. For many substituted phenylnitrenes, a decrease in temperature leads to a decrease in k_obs until a limiting value is reached, which is attributed to the temperature-independent k_ISC. acs.org

Based on analogous systems, the kinetics of singlet 2-chloro-4-fluorophenylnitrene are expected to be influenced by the electronic effects of the halogen substituents. Both chlorine and fluorine are electron-withdrawing groups, which can affect the rate of rearrangement and intersystem crossing. The table below, derived from data on para-substituted phenylnitrenes, illustrates the typical range of kinetic parameters observed.

Table 1: Representative Kinetic Data for para-Substituted Singlet Phenylnitrenes

| Substituent | Absorption Max (nm) | k_obs (s⁻¹) at 298 K | Activation Energy (Ea) for Rearrangement (kcal/mol) | Pre-exponential Factor (A) for Rearrangement (s⁻¹) |

|---|---|---|---|---|

| p-Fluoro | ~350 | ~1 x 10⁷ | ~5.0 | ~10¹² |

| p-Chloro | ~360 | ~2 x 10⁷ | ~4.5 | ~10¹² |

Data is generalized from studies on para-substituted phenyl azides and serves as an estimation for the behavior of the 2-chloro-4-fluorophenylnitrene system. acs.org

The photolysis of this compound would likely be initiated using a laser pulse at a wavelength where the azide absorbs strongly, such as 254 nm or with a Nd:YAG laser's third harmonic at 355 nm. researchgate.netnih.govnih.gov The subsequent decay of the singlet nitrene would be monitored by transient absorption spectroscopy, allowing for the determination of its lifetime and the activation parameters for its subsequent reactions.

Electron Spin Resonance (ESR) Spectroscopy for Triplet Nitrene Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect species with unpaired electrons, such as triplet states. researchgate.netresearchgate.netacs.org The triplet state of 2-chloro-4-fluorophenylnitrene, with its two unpaired electrons, is an ideal candidate for ESR studies. These studies are typically conducted by photolyzing the parent azide in a rigid matrix at cryogenic temperatures (e.g., 77 K) to trap the generated triplet nitrene and prevent its rapid reaction. researchgate.net

The ESR spectrum of a triplet nitrene is characterized by the zero-field splitting parameters, D and E, which provide information about the distribution of the two unpaired electrons. The D value is related to the average separation between the unpaired electrons, while the E value reflects the deviation from axial symmetry. acs.org For most phenylnitrenes, the E value is close to zero, indicating a near-C2v symmetry. acs.org

While no specific ESR data for triplet 2-chloro-4-fluorophenylnitrene is published, studies on phenylnitrene and its substituted analogues provide expected values. For the parent triplet phenylnitrene, a D/hc value of approximately 0.990 cm⁻¹ and an E/hc value of 0.000 cm⁻¹ have been reported. acs.org The introduction of substituents can cause slight variations in these parameters. Photoelectron spectroscopy studies on o-, m-, and p-chlorophenyl nitrene anions have shown that the electronic structure is influenced by the position of the halogen substituent. researchgate.net

The ESR spectrum of triplet 2-chloro-4-fluorophenylnitrene would be expected to exhibit hyperfine coupling to the nitrogen nucleus (¹⁴N, I=1) and potentially to the fluorine (¹⁹F, I=1/2) and chlorine (³⁵Cl, I=3/2; ³⁷Cl, I=3/2) nuclei, as well as the aromatic protons. This hyperfine structure can provide valuable information about the spin density distribution within the molecule.

Table 2: Expected ESR Parameters for Triplet 2-chloro-4-fluorophenylnitrene

| Parameter | Expected Value | Significance |

|---|---|---|

| g-value | ~2.002 | Typical for organic radicals |

| D/hc (cm⁻¹) | ~0.9 - 1.0 | Relates to the separation of unpaired electrons |

| E/hc (cm⁻¹) | ~0 | Indicates axial symmetry |

| Hyperfine Coupling | Present | Provides information on spin density distribution |

Values are estimated based on data for phenylnitrene and its halogenated derivatives. acs.orgresearchgate.net

X-ray Diffraction Analysis of Hydrogen-Bonded Complexes

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. While obtaining a suitable single crystal of the reactive nitrene is not feasible, X-ray crystallography can be employed to study the structure of the precursor, this compound, and its potential hydrogen-bonded complexes. researchgate.net The arrangement of molecules in the solid state, governed by intermolecular forces such as hydrogen bonding and halogen bonding, can provide insights into the pre-organization of the molecules before photolysis.

Although no crystal structures of hydrogen-bonded complexes specifically involving this compound are reported, the principles of crystal engineering and studies on related halogenated compounds can predict the likely interactions. dcu.iemdpi.com The fluorine and chlorine substituents, as well as the nitrogen atoms of the azide group, can all act as hydrogen bond acceptors.

In a co-crystal with a suitable hydrogen bond donor, it is plausible that hydrogen bonds of the type N-H···N(azide), N-H···F, or C-H···F could be observed. The formation of such complexes can be a strategy to control the solid-state reactivity of the azide. For instance, specific intermolecular orientations might favor certain reaction pathways upon photolysis.

Recent research has highlighted the importance of hydrogen-bonding-assisted assembly in creating robust nanoclusters and influencing the packing of organic molecules. researchgate.netnih.gov Studies on other fluorinated benzamides have shown the formation of intricate hydrogen-bonded networks, including R2(12) synthons and C-F···C ring stacking interactions. dcu.ie Similar motifs could potentially be observed in co-crystals of this compound.

Table 3: Potential Hydrogen Bonding Interactions in Complexes of this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| N-H (from co-former) | N (azide) | Strong hydrogen bond |

| N-H (from co-former) | F | Hydrogen bond |

| C-H (from co-former or self) | F | Weak hydrogen bond |

| C-H (from co-former or self) | N (azide) | Weak hydrogen bond |

These are hypothetical interactions based on the known chemistry of related compounds. dcu.iemdpi.comresearchgate.net

The structural data obtained from X-ray diffraction would provide precise bond lengths, bond angles, and intermolecular distances, offering a static picture that complements the dynamic information obtained from LFP and ESR. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Azido 2 Chloro 4 Fluorobenzene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of the electronic structure of molecules. For 1-azido-2-chloro-4-fluorobenzene, these calculations can predict its geometry, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized geometry, vibrational frequencies, and electronic properties of this compound. Key parameters that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the chemical reactivity and kinetic stability of a molecule semanticscholar.org. A smaller gap generally suggests higher reactivity semanticscholar.org.

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Benzenes (Note: This table presents representative data for analogous compounds to illustrate the expected trends for this compound.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -6.75 | -1.15 | 5.60 |

| Fluorobenzene | -6.82 | -1.18 | 5.64 |

| Chlorobenzene | -6.89 | -1.34 | 5.55 |

| Phenyl azide (B81097) | -6.50 | -1.45 | 5.05 |

Data is hypothetical and for illustrative purposes based on general trends.

Ab initio molecular orbital calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous, first-principles approach to studying molecular systems. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods are valuable for obtaining precise geometries, interaction energies, and reaction barriers. For instance, ab initio calculations have been used to study the binding of carbon dioxide to metal complexes with substituted phenyl rings, demonstrating how substituents alter binding energies and the HOMO-LUMO gap upd.edu.ph. Similarly, these methods can be applied to this compound to obtain a detailed understanding of its electronic structure and potential energy surface. Studies on substituted malonamides have shown good agreement between ab initio calculated gas-phase basicities and experimental values, highlighting the predictive power of these methods osti.gov.

Mechanistic Pathway Elucidation through Computational Transition State Analysis

Computational transition state analysis is a powerful technique for elucidating reaction mechanisms. By locating and characterizing the transition state (TS) structures on the potential energy surface, the activation energies and reaction pathways for various chemical transformations can be determined. For this compound, two primary reaction pathways of interest are thermal decomposition and cycloaddition reactions.

Thermal Decomposition: Aryl azides are known to undergo thermal decomposition to form highly reactive nitrenes. Computational studies on the thermal decomposition of related compounds, such as 2-phenylethanol and various oxypropenes, have successfully identified the preferred reaction channels and calculated kinetic parameters that agree well with experimental data mdpi.comresearchgate.netbohrium.com. For this compound, computational analysis would involve locating the transition state for the extrusion of dinitrogen (N₂) to form the corresponding singlet and triplet nitrenes. The calculated activation barrier would provide insight into the thermal stability of the compound.

Cycloaddition Reactions: Aryl azides are well-known participants in [3+2] cycloaddition reactions with alkynes and alkenes to form triazoles and triazolines, respectively. DFT calculations have been extensively used to study the mechanism and regioselectivity of these reactions. For instance, computational studies on the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) have elucidated the reaction mechanism and identified the rate-determining and regioselectivity-determining steps nih.gov. Similarly, studies on the uncatalyzed thermal cycloadditions of aryl azides have explored the effect of substituents on the activation enthalpies, which were found to range from 17 to 21 kcal/mol for various azides with alkenes and alkynes acs.org. For this compound, transition state analysis of its cycloaddition reactions would predict the activation barriers, the preferred regioisomers, and the influence of the chloro and fluoro substituents on the reaction rate.

Table 2: Representative Calculated Activation Energies for [3+2] Cycloaddition of Phenyl Azide with Various Dipolarophiles (Note: This table provides illustrative data for a model system to indicate the expected range of activation energies.)

| Dipolarophile | Activation Energy (ΔE‡, kcal/mol) |

| Ethylene | 18.5 |

| Acetylene | 19.2 |

| Norbornene | 16.8 |

| Bicyclononyne | 12.1 |

Data is hypothetical and based on trends reported in computational studies of azide cycloadditions.

Investigation of Substituent Effects on Reactivity via Computational Methods

The reactivity of an aromatic ring is highly sensitive to the nature and position of its substituents. Computational methods provide a quantitative means to understand these substituent effects. For this compound, the combined influence of the azido (B1232118), chloro, and fluoro groups on the reactivity of the benzene ring can be systematically investigated.

The electronic effects of substituents can be quantified using various descriptors derived from computational calculations, such as atomic charges, electrostatic potentials, and frontier molecular orbital energies nih.gov. The chloro and fluoro substituents are electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution. The azido group is generally considered an activating group. Computational studies on monosubstituted benzenes have shown that substituent effects in the first excited singlet state are similar to those in the ground state acs.org. The HOMO-LUMO gap is a key indicator of how substituents modulate reactivity, with a general trend of decreasing gap correlating with increased reactivity semanticscholar.orgnih.govacs.org.

Kinetic Isotope Effect (KIE) Studies in Conjunction with Computational Analysis

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. Computational analysis of KIEs involves calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species. The comparison of theoretical KIEs with experimental values can provide strong evidence for a proposed reaction mechanism and transition state structure.

Modeling of Intermolecular Interactions and Complex Formation

Non-covalent interactions play a crucial role in determining the physical properties and supramolecular chemistry of molecules nih.govmdpi.comresearchgate.net. For this compound, several types of intermolecular interactions are possible, including π-π stacking, halogen bonding, and hydrogen bonding.

Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), provide a way to calculate and decompose the interaction energy into physically meaningful components like electrostatics, exchange-repulsion, induction, and dispersion ohio-state.edu. The presence of fluorine and chlorine atoms in this compound makes it a potential candidate for forming halogen bonds, where the halogen atom acts as an electrophilic center. Modeling can predict the strength and geometry of these interactions with various Lewis bases. Similarly, the aromatic ring can participate in π-π stacking interactions with other aromatic systems, and the azido group could potentially act as a hydrogen bond acceptor. Computational modeling can help to understand how these various non-covalent interactions influence the crystal packing and condensed-phase behavior of this compound.

Cutting Edge Applications in Organic Synthesis and Chemical Biology Research

Modular Synthesis of Complex Organic Architectures via Click Chemistry

The azide (B81097) functional group in 1-azido-2-chloro-4-fluorobenzene is a key component for its use in click chemistry, a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Specifically, the azide allows for participation in cycloaddition reactions to form stable heterocyclic rings.

The most prominent application of this compound in click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer. The resulting triazole ring is a stable, aromatic linker that can connect different molecular fragments. The presence of the chloro and fluoro substituents on the benzene (B151609) ring provides opportunities for further functionalization, making this compound a valuable scaffold for creating complex molecular architectures.

Another important transformation is the [3+2] cycloaddition with nitriles to form tetrazoles. This reaction, often promoted by Lewis acids, provides access to a different class of five-membered nitrogen-containing heterocycles. Tetrazoles are recognized as important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

| Reaction Type | Reactant | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole | High yield, high regioselectivity, mild reaction conditions. |

| [3+2] Cycloaddition | Nitrile | Tetrazole | Access to bioisosteric scaffolds for medicinal chemistry. |

The ability of this compound to participate in click chemistry makes it a valuable tool for bioconjugation. This process involves the covalent attachment of a probe or tag to a biomolecule, such as a protein or nucleic acid. The azide group can be selectively reacted with an alkyne-modified biomolecule in a biological environment with minimal side reactions. The resulting triazole linkage is highly stable, ensuring the integrity of the bioconjugate. The fluorinated and chlorinated benzene ring can serve as a reporter group for techniques like ¹⁹F NMR spectroscopy or as a handle for further chemical modifications.

The robust and orthogonal nature of the click reaction with this compound allows for its use in the generation of combinatorial libraries. By reacting this azide with a diverse set of alkyne-containing building blocks, large collections of novel compounds can be rapidly synthesized. These libraries are invaluable in drug discovery and materials science for screening and identifying molecules with desired properties. The chloro and fluoro substituents on the aromatic ring of each library member introduce chemical diversity and can influence the physicochemical properties of the molecules.

Photoaffinity Labeling Reagent Design and Application

Aryl azides, such as this compound, are precursors to highly reactive nitrenes upon photolysis. This property is exploited in photoaffinity labeling, a powerful technique to identify and study biomolecular interactions. A photoaffinity label based on this compound would typically consist of three parts: the photoreactive aryl azide group, a recognition element that directs the probe to a specific biological target, and a reporter tag for detection. Upon irradiation with UV light, the azide releases dinitrogen gas to generate a short-lived, highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues in the target protein, allowing for the identification of binding partners and the mapping of binding sites. The presence of the fluorine atom can be advantageous for minimizing non-specific labeling and for detection by ¹⁹F NMR.

Nitrene Transfer Reactions in C-H Functionalization and Aziridination

Beyond their use in click chemistry and photoaffinity labeling, the nitrenes generated from this compound can participate in nitrene transfer reactions. These reactions are powerful tools for the direct functionalization of C-H bonds, a challenging transformation in organic synthesis. Transition metal catalysts, often based on rhodium or iridium, can mediate the insertion of the nitrene into a C-H bond, forming a new C-N bond. This allows for the late-stage introduction of nitrogen-containing functional groups into complex molecules.

Another important nitrene transfer reaction is the aziridination of alkenes. In this reaction, the nitrene adds across a double bond to form a three-membered ring containing a nitrogen atom, known as an aziridine. Aziridines are versatile synthetic intermediates that can be opened to access a variety of amino-functionalized compounds.

| Reaction | Substrate | Product | Significance |

| C-H Functionalization | Alkane | Amine Derivative | Direct introduction of nitrogen into unactivated C-H bonds. |

| Aziridination | Alkene | Aziridine | Synthesis of versatile nitrogen-containing three-membered rings. |

Synthesis of Specialized Fluorinated Compounds

This compound serves as a valuable starting material for the synthesis of other specialized fluorinated compounds. The azide group can be reduced to an amine, providing access to 2-chloro-4-fluoroaniline, a common building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluorine atom is often desirable in these applications as it can enhance metabolic stability, binding affinity, and bioavailability. Furthermore, the chloro and fluoro substituents can be manipulated through various nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups and the creation of diverse fluorinated molecules.

This compound: A Versatile Building Block in Modern Chemistry

The aromatic compound this compound is a valuable reagent in various areas of chemical research, particularly in the synthesis of novel organic molecules and advanced materials. Its unique structure, featuring an azide group, a chlorine atom, and a fluorine atom on a benzene ring, provides a platform for a diverse range of chemical transformations.

The distinct functionalities of this compound make it a powerful tool for chemists. The azide group, in particular, is a versatile functional group that can participate in a variety of reactions.

Fluorinated Triazoles and their Synthetic Utility

The azide group of this compound readily undergoes cycloaddition reactions with alkynes to form triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency and selectivity. nanosoftpolymers.comorganic-chemistry.org The resulting fluorinated triazoles are of significant interest in medicinal chemistry and materials science. smolecule.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly powerful method for synthesizing these compounds. nanosoftpolymers.comrsc.org This reaction allows for the creation of complex molecular architectures under mild conditions. Additionally, thermal azide-alkyne cycloadditions can also be employed, though they may result in a mixture of regioisomers. rsc.org The synthesis of fluorinated 1,2,3-triazoles can also be achieved through various other methods, including the reaction of β-ketophosphonates with azides and the use of fluorinated benzothiazole (B30560) sulfones. rsc.org

The incorporation of fluorine into the triazole ring can significantly impact the properties of the resulting molecule. sigmaaldrich.com For instance, fluorinated triazoles can exhibit enhanced metabolic stability and binding affinity to biological targets. nih.gov

Strategies for Incorporating Fluorine in Bioactive Scaffolds

The selective introduction of fluorine atoms into bioactive molecules is a widely used strategy in drug discovery to enhance their pharmacological properties. nih.govmdpi.com this compound serves as a key building block in this endeavor. The presence of the fluorine atom on the benzene ring allows for the direct incorporation of this element into a variety of molecular scaffolds.

Fluorine's unique properties, such as its high electronegativity and small size, can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability of drug candidates. nih.gov The trifluoromethyl group (-CF3) and the trifluoromethoxy group (-OCF3) are particularly important fluorinated substituents in drug design due to the stability and lipophilicity they confer. mdpi.com Strategies for incorporating fluorine often involve the use of fluorinated starting materials, such as this compound, in multi-step synthetic sequences. For example, fluorinated aryl groups can be introduced into complex molecules through various cross-coupling reactions.

The development of fluorapatite/bioactive glass nanocomposite foams is another area where fluorine incorporation is crucial for creating scaffolds for bone tissue engineering. nih.gov Studies have shown that the presence of fluorine in the apatite structure can enhance the production of natural apatite and improve the performance of osteoblast-like cells. nih.gov

Development of Advanced Materials through Azide-Based Crosslinking

The azide functionality of this compound is not only useful for building complex molecules but also for creating advanced materials with tailored properties.

Polymer Functionalization and Crosslinking Methodologies

Azide-functionalized polymers are of great interest due to their ability to undergo "click" reactions and photo-crosslinking. rsc.org this compound can be used to introduce azide groups onto polymer backbones, enabling further modification. societyforscience.org This can be achieved through reactions such as the substitution of a bromine atom on a polymer with an azide group. societyforscience.org

Upon thermal or photochemical activation, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. nih.govnih.govmdpi.com This nitrene can then undergo a variety of insertion and addition reactions with neighboring polymer chains, leading to the formation of a crosslinked network. rsc.orgnih.gov This crosslinking process can significantly alter the physical properties of the polymer, such as its thermal stability and mechanical strength. nih.govmdpi.com The degree of crosslinking can often be controlled by adjusting the irradiation time or temperature. rsc.orgrsc.org This methodology has been used to create functional crosslinked microspheres and to improve the performance of polymer-based devices. rsc.orgnih.gov

Supramolecular Chemistry Applications

The principles of azide chemistry also extend into the realm of supramolecular chemistry. The formation of triazoles through click chemistry can be used to assemble complex, non-covalently bonded structures. These self-assembled systems have potential applications in areas such as sensing, catalysis, and drug delivery.

Formation of Azoarenes via Nitrene Dimerization

Aryl azides, including this compound, can serve as precursors to azoarenes. Azoarenes are compounds containing a nitrogen-nitrogen double bond (N=N) and are known for their use as dyes and photoswitchable elements. researchgate.netnih.gov

The formation of azoarenes from aryl azides typically proceeds through the generation of a nitrene intermediate. researchgate.netnsf.gov This highly reactive species can then dimerize to form the azoarene. nsf.gov This reaction can be catalyzed by various transition metal complexes, such as those containing nickel or iron. researchgate.netnsf.gov The use of a dinuclear nickel catalyst has been shown to be particularly effective for this transformation, allowing for the synthesis of a wide range of structurally and electronically diverse azoarenes. researchgate.netnih.gov This catalytic approach avoids the need for stoichiometric redox reagents and tolerates a broad range of functional groups. researchgate.netnih.gov

Synthesis of N-Arylated Heterocycles (e.g., Indoles, Carbazoles)

Aryl azides are also valuable starting materials for the synthesis of N-arylated heterocycles, a class of compounds with significant biological and pharmaceutical importance. nih.govacs.org

The reaction of aryl azides with various coupling partners can lead to the formation of important heterocyclic scaffolds such as indoles and carbazoles. For instance, palladium-catalyzed reactions of aryl azides can be used to synthesize carbazoles. researchgate.net Similarly, N-arylindoles can be synthesized through various methods, including one-pot Fischer indolization followed by copper-catalyzed N-arylation. nih.gov The synthesis of N-arylindoles can also be achieved through the reaction of indoles with diazonaphthoquinones in the presence of a rhodium catalyst. pku.edu.cn

Furthermore, aryl azides can be used to prepare indolines, which can then be oxidized to indoles. nih.gov The synthesis of complex, aryl-annulated carbazoles has also been achieved through gold-catalyzed cascade reactions of azide-diynes and arenes. rsc.orgrsc.org

Q & A

Q. What are the standard protocols for synthesizing 1-Azido-2-chloro-4-fluorobenzene, and how can purity be ensured?

The synthesis typically involves diazotization and azide substitution reactions. For example, 1-Azido-2-chlorobenzene (a structural analog) is synthesized via tert-butyl methyl ether as a solvent, with intermediates like 2-chlorophenyl azide solution . To ensure purity:

Q. What safety measures are critical when handling this compound?

Key safety protocols include:

- Respiratory protection : Use vapor respirators due to potential volatile organic compound (VOC) release .

- Skin/eye protection : Wear nitrile gloves, safety goggles, and face shields to avoid contact with azides, which are shock-sensitive .

- Storage : Store in a cool, dry, and well-ventilated area away from heat sources. Degradation over time may increase hazards .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- NMR : , , and NMR to confirm substitution patterns and azide integration .

- IR spectroscopy : Detect the azide (N) stretch near 2100–2200 cm .

- Mass spectrometry : Confirm molecular weight (e.g., 153.57 g/mol for 1-Azido-2-chlorobenzene) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki coupling involving this compound?

Polyhalo benzenes like this compound are prone to competitive side reactions. Methodological considerations:

- Catalyst selection : Use Pd(PPh) or Buchwald-Hartwig catalysts for selective cross-coupling at the chloro or fluoro position .

- Temperature control : Maintain reactions at 60–80°C to balance reactivity and azide stability .

- Solvent system : Employ toluene/water biphasic systems to minimize azide decomposition .

Q. How to resolve contradictions in stability data under varying pH and temperature?

Discrepancies often arise from:

- Degradation kinetics : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) and compare degradation products via LC-MS .

- pH-dependent hydrolysis : Test stability in buffered solutions (pH 1–13) and identify hydrolysis byproducts (e.g., phenolic derivatives) .

- Controlled atmosphere : Use inert gas (N) to isolate oxidative vs. hydrolytic degradation pathways .

Q. What strategies mitigate risks when scaling up azide-containing reactions?

- Shock sensitivity : Avoid grinding or mechanical agitation of dry azides; maintain solutions in inert solvents .

- Batch size limits : Follow ASTM guidelines for azide handling (e.g., <10 g per batch in early-stage scaling) .

- In-situ monitoring : Use real-time FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., HN) .

Q. How is this compound applied in medicinal chemistry?

It serves as a precursor for:

- IKK2 inhibitors : Used in multi-step syntheses of AZD3264 via Suzuki-Miyaura coupling .

- Phenanthridine derivatives : React with 2-cyanoarylboronic esters to form bioactive biphenyl intermediates .

- Click chemistry : Azide-alkyne cycloaddition for targeted drug conjugates .

Data Analysis & Methodological Challenges

Q. How to address discrepancies in NMR and MS data for azido-aromatic compounds?

- Dynamic NMR effects : Check for temperature-dependent shifts caused by azide rotation .

- Isotopic patterns : Compare experimental vs. theoretical isotopic distributions (e.g., ) to confirm molecular formulae .

- Contaminant interference : Use high-resolution MS (HRMS) to distinguish between isobaric impurities .

Q. What computational methods predict the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.